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Compound of Interest

Compound Name: K-Ras(G12C) inhibitor 6

Cat. No.: B15614588 Get Quote

An in-depth analysis of the chemical properties, structure, and associated experimental

methodologies for the pioneering K-Ras(G12C) inhibitor, compound 6, is presented for

researchers and professionals in drug development. This compound, a key subject of early

research into covalent inhibitors targeting the G12C mutation in K-Ras, has laid the

groundwork for subsequent therapeutic developments.

Chemical Properties and Structure
K-Ras(G12C) inhibitor 6 is characterized by its specific chemical features that enable it to

covalently bind to the mutant cysteine residue in the K-Ras protein. Its properties are

summarized below.
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Property Value

IUPAC Name

6-chloro-7-((4-(2,6-dichloro-3,5-

dimethoxyphenyl)piperazin-1-yl)methyl)-4-

methyl-2H-benzo[b]oxazin-3(4H)-one

Molecular Formula C26H28Cl3N3O4

Molecular Weight 568.88 g/mol

SMILES
CN1C(=O)CC2=C(C=C(Cl)C(=C2)CN3CCN(CC

3)C4=C(C=C(OC)C=C4Cl)Cl)OC1=O

InChI Key

InChI=1S/C26H28Cl3N3O4/c1-30-24(34)12-36-

23-11-19(28)20(10-21(23)35-25(30)33)13-32-

14-16-31(17-15-32)18-8-22(33-2)9-26(29)7-27

Signaling Pathway of K-Ras and Inhibition by
Compound 6
The K-Ras protein is a critical node in cellular signaling, cycling between an active GTP-bound

state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to

hydrolyze GTP, leading to its constitutive activation and downstream signaling through

pathways like RAF-MEK-ERK, which promotes cell proliferation. Inhibitor 6 targets the mutant

cysteine-12, covalently binding to it and locking the K-Ras protein in an inactive state, thereby

inhibiting downstream signaling.
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K-Ras(G12C) signaling pathway and mechanism of action for inhibitor 6.

Experimental Protocols
The evaluation of K-Ras(G12C) inhibitor 6 involves several key experimental procedures to

determine its efficacy and mechanism of action.

K-Ras(G12C) Protein Expression and Purification
Gene Construct: The human K-Ras gene (residues 1-169) with a G12C mutation is cloned

into a pET-21b vector, which includes a C-terminal His6-tag for purification.

Protein Expression: The vector is transformed into E. coli BL21(DE3) cells. The cells are

cultured in LB medium at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is

then induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is

incubated overnight at 18°C.

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (50 mM

Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM MgCl2, 10 μM GDP, and protease

inhibitors). The cells are lysed by sonication.

Purification: The lysate is cleared by centrifugation, and the supernatant containing the His6-

tagged K-Ras(G12C) is loaded onto a Ni-NTA affinity column. The column is washed with a
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wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution

buffer (lysis buffer with 250 mM imidazole).

Final Purification: The eluted protein is further purified by size-exclusion chromatography

using a Superdex 75 column equilibrated with a storage buffer (20 mM HEPES pH 7.5, 150

mM NaCl, 5 mM MgCl2, and 1 mM DTT). The purity of the protein is assessed by SDS-

PAGE.

Mass Spectrometry Assay for Covalent Modification
This assay confirms the covalent binding of inhibitor 6 to the cysteine-12 residue of K-

Ras(G12C).

Incubation: Purified K-Ras(G12C) protein (typically at a concentration of 5-10 μM) is

incubated with a molar excess (e.g., 10-fold) of inhibitor 6 in the assay buffer (20 mM HEPES

pH 7.5, 150 mM NaCl, 5 mM MgCl2) for a specified time (e.g., 1-2 hours) at room

temperature.

Sample Preparation: The reaction is quenched, and the protein is denatured. The sample is

then desalted using a C4 ZipTip.

Mass Spectrometry Analysis: The molecular weight of the protein-inhibitor adduct is

determined using electrospray ionization mass spectrometry (ESI-MS). A mass shift

corresponding to the molecular weight of inhibitor 6 confirms the covalent modification.
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Workflow for mass spectrometry-based confirmation of covalent binding.
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Cellular Activity Assay
The inhibitory effect of compound 6 on K-Ras signaling in a cellular context is often assessed

by monitoring the phosphorylation of downstream effectors like ERK.

Cell Culture: A human cancer cell line harboring the K-Ras(G12C) mutation (e.g., NCI-H358

lung adenocarcinoma) is cultured in appropriate media (e.g., RPMI-1640 supplemented with

10% fetal bovine serum) at 37°C in a 5% CO2 incubator.

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are

then treated with varying concentrations of inhibitor 6 or a vehicle control (e.g., DMSO) for a

specified duration (e.g., 24 hours).

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline

(PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease

and phosphatase inhibitors.

Western Blotting: The protein concentration of the lysates is determined using a BCA assay.

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to

a polyvinylidene difluoride (PVDF) membrane.

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered

saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated

ERK (p-ERK) and total ERK. A loading control, such as β-actin, is also probed.

Detection and Analysis: The membrane is incubated with appropriate horseradish peroxidase

(HRP)-conjugated secondary antibodies. The protein bands are visualized using an

enhanced chemiluminescence (ECL) detection system. The band intensities are quantified,

and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway

inhibition.

To cite this document: BenchChem. [K-Ras(G12C) inhibitor 6 chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614588#k-ras-g12c-inhibitor-6-chemical-
properties-and-structure]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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